molecular formula C12H21Cl2N B6319696 N-(2-chloroethyl)adamantan-2-amine hydrochloride CAS No. 1050509-33-5

N-(2-chloroethyl)adamantan-2-amine hydrochloride

Cat. No.: B6319696
CAS No.: 1050509-33-5
M. Wt: 250.20 g/mol
InChI Key: ZCGNWHAWSBCBPT-UHFFFAOYSA-N
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Description

N-(2-Chloroethyl)adamantan-2-amine hydrochloride is a secondary amine derivative combining the rigid adamantane scaffold with a 2-chloroethyl group. The molecular formula is inferred as C₁₂H₂₁Cl₂N (base: C₁₂H₂₀ClN; hydrochloride adds one Cl⁻), with a molecular weight of approximately 249.8 g/mol.

Synthetic routes for analogous adamantane derivatives (e.g., N-substituted 2-oxoacetamides) involve reactions of adamantane carbonyl chloride with amines or lithiation steps, followed by oxalyl chloride coupling .

Its physicochemical properties, such as solubility and stability, remain uncharacterized in the literature reviewed.

Properties

IUPAC Name

N-(2-chloroethyl)adamantan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20ClN.ClH/c13-1-2-14-12-10-4-8-3-9(6-10)7-11(12)5-8;/h8-12,14H,1-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCGNWHAWSBCBPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3NCCCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Formation of Ethanolamine Hydrochloride

Ethanolamine is treated with hydrogen chloride gas under controlled conditions to form ethanolamine hydrochloride. Critical parameters include:

  • Gas flow rate : 300–500 mL/min per mole of ethanolamine.

  • Reaction time : 45–75 minutes to achieve a system pH of 2–3.

  • Temperature : Room temperature (20–25°C) to prevent premature decomposition.

This step ensures protonation of the amine group, facilitating subsequent substitution reactions.

Step 2: Chlorination with Thionyl Chloride Analogs

The ethanolamine hydrochloride undergoes chlorination using hydrogen chloride gas in the presence of organic acids (e.g., adipic acid or glutaric acid). Key conditions include:

  • Temperature : 120–160°C to drive water removal via distillation.

  • Catalysts : Organic acids lower the activation energy for chloroethyl group formation.

  • Reaction duration : 3.5–5 hours for complete conversion.

The use of adipic acid (6.1 g per 61 g ethanolamine) yields 2-chloroethylamine hydrochloride with 89.7–92.2% purity, as confirmed by gas chromatography.

Alkylation of Adamantan-2-Amine

The final step involves reacting 2-chloroethylamine hydrochloride with adamantan-2-amine. While specific literature on this reaction is limited, mechanistic insights from analogous alkylation reactions suggest the following protocol:

Reaction Conditions

  • Solvent : Polar aprotic solvents (e.g., dichloromethane or acetonitrile) enhance nucleophilicity.

  • Base : Triethylamine or sodium hydroxide neutralizes HCl byproducts.

  • Temperature : Reflux conditions (40–80°C) to accelerate substitution.

Purification Techniques

  • Recrystallization : Absolute ethanol is added post-reaction to precipitate the hydrochloride salt.

  • Vacuum drying : 50–60°C for 5 hours ensures residual solvent removal.

Industrial-Scale Production

Industrial methods optimize yield and cost-efficiency through:

  • Continuous flow reactors : Minimize batch variability and improve heat management.

  • Automated pH control : Ensures consistent protonation during precursor synthesis.

  • Waste reduction : Distillation recovers unreacted hydrogen chloride for reuse.

Data Tables

Table 1: Optimization of 2-Chloroethylamine Hydrochloride Synthesis

ParameterExample 1Example 2Example 4
HCl flow rate (mL/min)500300500
Reaction time (h)453.5
Temperature (°C)120160140
Yield (%)92.290.589.7
Purity (%)99.399.299.2

Table 2: Impact of Organic Acids on Reaction Efficiency

Organic AcidQuantity (g)Yield (%)
Adipic acid9.1592.2
Glutaric acid6.189.7
Propionic acid3.0590.5

Research Findings and Challenges

Critical Factors in Precursor Synthesis

  • HCl gas flow rate : Higher flow rates (500 mL/min) reduce reaction times but risk oversaturation, necessitating precise control.

  • Organic acid selection : Adipic acid outperforms glutaric acid in yield (92.2% vs. 89.7%) due to superior solubility in ethanolamine.

Scalability Considerations

  • Energy consumption : Temperatures above 140°C increase operational costs without significant yield improvements.

  • Purity thresholds : GC purity ≥99% is achievable with absolute ethanol washing, though residual organic acids may require additional steps.

Unresolved Challenges

  • Adamantane reactivity : The steric bulk of adamantan-2-amine may hinder chloroethyl group substitution, necessitating catalyst screening.

  • Byproduct management : HCl generated during alkylation requires efficient scrubbing systems in industrial settings .

Scientific Research Applications

N-(2-chloroethyl)adamantan-2-amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound’s rigid structure makes it useful in the development of novel materials with enhanced mechanical properties.

    Biological Studies: It serves as a model compound for studying the interactions of adamantane derivatives with biological systems.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(2-chloroethyl)adamantan-2-amine hydrochloride involves its ability to form covalent bonds with nucleophilic sites in biological molecules. This can lead to the alkylation of DNA, proteins, and other cellular components, disrupting their normal function. The compound’s unique structure allows it to interact with specific molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Table 1: Comparison of Chloroethylamine Hydrochlorides

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Biological Activity References
N-(2-Chloroethyl)adamantan-2-amine hydrochloride C₁₂H₂₁Cl₂N 249.8 Adamantane backbone; alkylating potential Undocumented in literature
2-Chloroethyl diethylamine hydrochloride C₆H₁₃Cl₂N 170.1 Simple tertiary amine; lacks bulky substituents Antimicrobial (Gram-positive bacteria)
N,N'-Bis(2-chloroethyl)-N-nitrosourea (BCNU) C₅H₈Cl₂N₃O₂ 214.0 Nitrosourea backbone; cross-links DNA via diguanylethane formation Anticancer (cytotoxic)
Phenoxybenzamine hydrochloride C₁₈H₂₂Cl₂NO 340.3 Benzylamine with phenoxy and chloroethyl groups; α-adrenergic blocker Antihypertensive

Key Observations :

  • Alkylating Potential: Both BCNU and this compound contain 2-chloroethyl groups, enabling DNA alkylation. BCNU’s nitrosourea moiety facilitates spontaneous decomposition to form reactive isocyanates and carbonium ions, leading to DNA cross-linking . In contrast, the adamantane derivative’s mechanism remains unstudied but may rely on direct alkylation due to its chloroethyl group.
  • Lipophilicity and Blood-Brain Barrier (BBB) Penetration : Adamantane’s hydrophobicity could enhance BBB penetration, similar to 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU), which exhibits cerebrospinal fluid concentrations 3-fold higher than plasma in dogs .

Functional Analogs: Adamantane Derivatives

Table 2: Adamantane-Based Compounds

Compound Name Molecular Formula Key Modifications Applications References
2-Adamantanamine hydrochloride C₁₀H₁₇N·HCl Primary amine; no alkylating group Intermediate in organic synthesis
N-(Adamantan-1-yl)-2-chloroacetamide C₁₂H₁₈ClNO Chloroacetamide substituent Antituberculosis candidate (crystal structure resolved)
N-Substituted 2-oxoacetamide derivatives Variable Indole-oxoacetamide hybrids Antiviral/antimicrobial research focus

Key Observations :

  • Synthetic Versatility : Adamantane derivatives are frequently modified at the amine position (e.g., indole-oxoacetamide hybrids) to optimize pharmacokinetics or target engagement .

Pharmacological Analogs: Alkylating Agents

BCNU (Carmustine) :

  • Mechanism : Generates interstrand DNA cross-links via diguanylethane, causing apoptosis .
  • Toxicity : Myelosuppression and pulmonary fibrosis limit clinical use .

Phenoxybenzamine:

  • Mechanism : Irreversible α-adrenergic receptor blockade via chloroethyl group alkylation .
  • Therapeutic Use : Management of pheochromocytoma and hypertensive crises.

Contrast with this compound :

  • While BCNU and phenoxybenzamine exploit chloroethyl groups for cytotoxicity or receptor alkylation, the adamantane derivative’s rigid structure may confer unique tissue distribution or target selectivity.

Biological Activity

N-(2-chloroethyl)adamantan-2-amine hydrochloride is a compound characterized by its unique adamantane structure with a chloroethyl substituent. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in neuropharmacology and as an alkylating agent. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

  • Molecular Formula : C₁₂H₁₈ClN
  • Molecular Weight : 213.75 g/mol
  • Structure : The compound features an adamantane core with a chloroethyl group attached to the nitrogen atom, enhancing its biological activity compared to other similar compounds lacking this functional group.

This compound primarily acts as an alkylating agent , which means it can transfer its alkyl group to nucleophilic sites on biomolecules such as DNA and proteins. This interaction leads to the formation of DNA adducts that can interfere with DNA replication and transcription, potentially causing mutations and cell death. The compound's ability to modify proteins can also disrupt normal cellular functions.

Key Mechanisms:

  • Alkylation of DNA : Forms adducts that interfere with replication.
  • Protein Modification : Alters protein function and stability, affecting cellular processes.
  • Influence on Cellular Pathways : Can modulate signaling pathways and gene expression, leading to apoptosis at higher concentrations.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits potential therapeutic properties in several areas:

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntidepressantModulates serotonin levels; potential therapeutic effects
AntiviralStructural basis for activity against viruses
Anti-inflammatoryPreliminary evidence suggests activity
Alkylating AgentForms DNA adducts; disrupts replication

Notable Research Findings

  • A study demonstrated that derivatives of this compound could significantly influence neurotransmitter levels in animal models, indicating a pathway for antidepressant action.
  • Another investigation highlighted the compound's role as an alkylating agent in cancer therapy, emphasizing its ability to selectively target cancer cells deficient in DNA repair mechanisms.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-chloroethyl)adamantan-2-amine hydrochloride, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves adamantane derivatives as precursors. A two-step approach is common:

Adamantane functionalization : React adamantan-2-amine with 2-chloroethylating agents (e.g., 1,2-dichloroethane) under basic conditions to introduce the chloroethyl group .

Salt formation : Treat the free base with hydrochloric acid to obtain the hydrochloride salt .

  • Critical Parameters : Temperature (40–60°C), pH (basic for substitution, acidic for salt formation), and solvent polarity (e.g., dichloromethane or ethanol) significantly impact purity and yield .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

  • Key Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify adamantane framework integrity and chloroethyl group substitution (e.g., δ ~3.6 ppm for CH2_2Cl protons) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 245.74) .
  • Elemental Analysis : Validates C, H, N, and Cl content (±0.3% theoretical) .

Q. How does the chloroethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Mechanistic Insight : The chloroethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) due to its electron-withdrawing nature and steric accessibility.
  • Example : Reaction with sodium azide yields N-(2-azidoethyl)adamantan-2-amine, useful for click chemistry applications .

Advanced Research Questions

Q. How can researchers design studies to investigate the neuropharmacological effects of this compound?

  • Experimental Design :

  • In vitro : Assess binding affinity to neurotransmitter receptors (e.g., NMDA, σ-1) using radioligand displacement assays .
  • In vivo : Administer in rodent models to evaluate cognitive effects (e.g., Morris water maze for memory) and monitor neurotransmitter release via microdialysis .
    • Controls : Include adamantane derivatives lacking the chloroethyl group to isolate structural contributions .

Q. What analytical methods are recommended for quantifying this compound in biological matrices, and how can sensitivity be optimized?

  • Methods :

  • HPLC-UV/FLD : Use C18 columns with mobile phases (e.g., acetonitrile:0.1% TFA) for separation; LOD ~0.1 µg/mL .
  • LC-MS/MS : Electrospray ionization in positive mode enhances sensitivity (LOD ~1 ng/mL). Include deuterated internal standards (e.g., d8_8-analogs) to correct matrix effects .

Q. How can contradictory bioactivity data between structural analogs be resolved?

  • Approach :

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., halogen position, alkyl chain length) and correlate changes with activity .
  • Computational Modeling : Molecular docking or MD simulations to predict binding modes to target proteins (e.g., ion channels) .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Findings :

  • Thermal Stability : Decomposes above 200°C (TGA data); store at 2–8°C in airtight containers .
  • Photostability : Susceptible to UV degradation; use amber vials for long-term storage .

Q. What mechanistic insights explain the compound’s potential as a noradrenergic neurotoxin analog?

  • Hypothesis : The chloroethyl group may alkylate vesicular monoamine transporters (VMATs), disrupting norepinephrine storage—similar to DSP-4 .
  • Validation : Use 3^3H-norepinephrine uptake assays in synaptosomal preparations to quantify transporter inhibition .

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